![molecular formula C22H28N4O2 B5650118 2-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5650118.png)
2-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one
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Overview
Description
Synthesis Analysis
The synthesis of related pyridine and pyridazinone derivatives often involves microwave-assisted reactions, which are noted for their efficiency and rapid completion compared to traditional synthesis methods. For instance, Ashok et al. (2006) demonstrated the synthesis of 6-(6'-arylpyridin-2'-yl) and 6-(4',6'-diarylpyridin-2'-yl)-3(4H)-oxo-1,4-benzothiazines under microwave irradiation conditions, highlighting the versatility and efficiency of this method in synthesizing complex heterocyclic compounds (Ashok et al., 2006).
Molecular Structure Analysis
The detailed structural analysis of pyridazinone derivatives and their interactions can reveal insights into their potential biological activities. Wójcicka et al. (2022) synthesized derivatives of pyrido[3,4-d]pyridazine and characterized their molecular geometries and cytotoxic properties, providing a basis for understanding the structural features that contribute to their biological activities (Wójcicka et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving pyridine derivatives can lead to the formation of a wide range of biologically active compounds. The reactivity of these compounds towards different reagents can result in the synthesis of various derivatives with significant pharmacological potential. For example, Elewa et al. (2021) discussed the synthesis and characterization of pyridine derivatives, emphasizing their antimicrobial and anticancer activities, which stem from their chemical reactivity (Elewa et al., 2021).
properties
IUPAC Name |
2-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]-5-pyrrolidin-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c27-21-15-20(24-11-4-5-12-24)16-23-26(21)17-22(28)25-13-6-9-19(10-14-25)18-7-2-1-3-8-18/h1-3,7-8,15-16,19H,4-6,9-14,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAKDKZEBSTWGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=O)N(N=C2)CC(=O)N3CCCC(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one |
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